

Benzofuran-2-ylmethanethiol CAS number and IUPAC name

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Compound of Interest

Compound Name: **Benzofuran-2-ylmethanethiol**

Cat. No.: **B15208174**

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Technical Guide: Benzofuran-2-ylmethanethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Benzofuran-2-ylmethanethiol**, a sulfur-containing derivative of the biologically significant benzofuran scaffold. Due to its status as a novel or non-commercial compound, a registered CAS number has not been identified. This guide details its nomenclature and proposes robust synthetic protocols for its preparation from readily available starting materials. Furthermore, it explores the potential biological significance of this compound by contextualizing it within the known pharmacological activities of related benzofuran derivatives, which are prominent in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development efforts involving novel heterocyclic compounds.

Introduction to the Benzofuran Scaffold

Benzofuran is a heterocyclic compound consisting of a fused benzene and furan ring. This structural motif is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic pharmaceuticals. Benzofuran derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.^{[1][2][3][4]} The versatility of the benzofuran ring system allows for extensive functionalization, making it a "privileged scaffold" in the design and development of new

therapeutic agents.^[5] The introduction of various substituents, such as a methanethiol group at the 2-position, can significantly modulate the biological activity and pharmacokinetic properties of the parent molecule, offering a promising avenue for the discovery of novel drug candidates. ^{[2][6]}

Compound Identification

As of the latest available data, **Benzofuran-2-ylmethanethiol** is not listed in major chemical databases with a registered CAS number. This suggests that it is not a commercially available compound and has not been extensively cataloged.

IUPAC Name

The formal IUPAC name for the target compound is (Benzofuran-2-yl)methanethiol.

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of (Benzofuran-2-yl)methanethiol can be achieved through a multi-step process starting from benzofuran-2-carboxylic acid. The proposed pathway involves the reduction of the carboxylic acid to the corresponding alcohol, followed by conversion to a chloromethyl intermediate, and finally, nucleophilic substitution to yield the desired thiol.

Synthesis of Intermediates

The key intermediates in this synthesis are Benzofuran-2-ylmethanol and 2-(Chloromethyl)benzofuran.

Compound Name	Molecular Formula	Molecular Weight	Role
Benzofuran-2-carboxylic acid	C ₉ H ₆ O ₃	162.14 g/mol	Starting Material
Benzofuran-2-ylmethanol	C ₉ H ₈ O ₂	148.16 g/mol	Intermediate 1
2-(Chloromethyl)benzofuran	C ₉ H ₇ ClO	166.60 g/mol	Intermediate 2
Thiourea	CH ₄ N ₂ S	76.12 g/mol	Sulfur Source
(Benzofuran-2-yl)methanethiol	C ₉ H ₈ OS	164.22 g/mol	Final Product

Experimental Protocols

Step 1: Synthesis of Benzofuran-2-ylmethanol

This protocol is adapted from the reduction of benzofuran-2-carboxylic acid.

- Materials: Benzofuran-2-carboxylic acid, Diborane (1M solution in THF), Tetrahydrofuran (THF), Water, Diethyl ether, Magnesium sulfate (MgSO₄).
- Procedure:
 - Dissolve benzofuran-2-carboxylic acid in anhydrous THF in a round-bottom flask under an inert atmosphere and cool the solution to 0°C in an ice bath.
 - Add a 1M solution of diborane in THF dropwise to the stirred solution over a period of 10 minutes.
 - Continue stirring at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 18 hours.
 - Carefully quench the reaction by the slow, dropwise addition of a 1:1 mixture of THF and water.

- Extract the aqueous mixture with diethyl ether.
- Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Benzofuran-2-ylmethanol as a colorless oil.

Step 2: Synthesis of 2-(Chloromethyl)benzofuran

This protocol details the conversion of the alcohol to the corresponding chloride.

- Materials: Benzofuran-2-ylmethanol, Thionyl chloride, Pyridine, Dichloromethane (DCM).
- Procedure:
 - Dissolve Benzofuran-2-ylmethanol in DCM in a round-bottom flask.
 - Add a catalytic amount of pyridine (approximately 10 drops).
 - Add thionyl chloride dropwise to the solution at room temperature.
 - Stir the reaction mixture at room temperature for 18 hours.
 - Upon completion, carefully remove the solvent and excess reagent under reduced pressure to obtain 2-(Chloromethyl)benzofuran. Further purification may be achieved by column chromatography.

Step 3: Synthesis of (Benzofuran-2-yl)methanethiol via Isothiouronium Salt

This method utilizes thiourea for a safe and efficient conversion of the alkyl halide to the thiol.

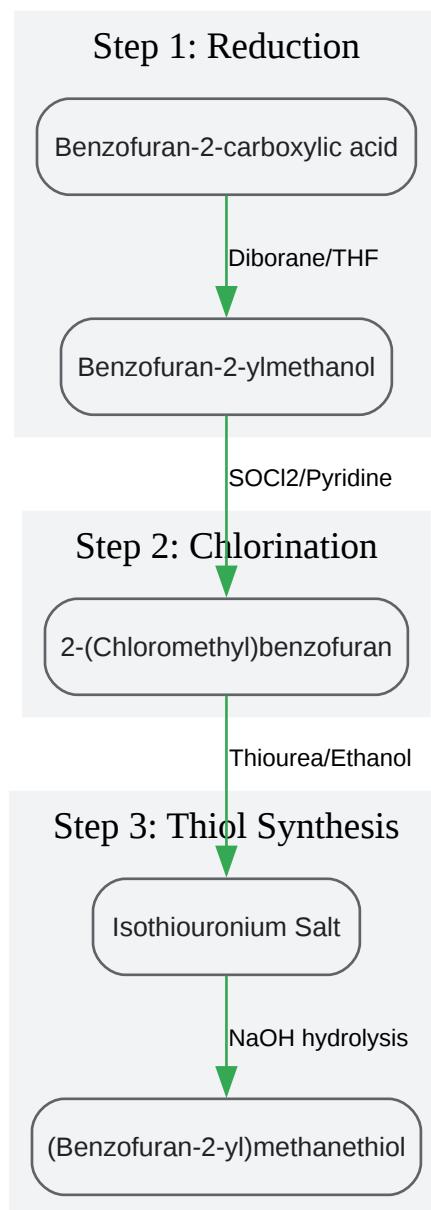
[7][8]

- Materials: 2-(Chloromethyl)benzofuran, Thiourea, Ethanol, Sodium hydroxide (NaOH).
- Procedure:
 - Dissolve 2-(Chloromethyl)benzofuran and an equimolar amount of thiourea in ethanol.
 - Reflux the mixture to facilitate the S_n2 reaction, forming the intermediate S-(benzofuran-2-ylmethyl)isothiouronium salt. The reaction can be monitored by TLC.

- Once the formation of the salt is complete, add an aqueous solution of sodium hydroxide to the reaction mixture.
- Heat the mixture under reflux to hydrolyze the isothiouronium salt.
- After cooling, acidify the reaction mixture with a suitable acid (e.g., HCl) to protonate the thiolate and precipitate the thiol.
- Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous MgSO_4 , and concentrate under reduced pressure to yield (Benzofuran-2-yl)methanethiol.

Visualization of Synthetic Workflow

The following diagrams illustrate the logical flow of the synthesis.

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Caption: Synthetic pathway for (Benzofuran-2-yl)methanethiol.

Potential Biological Significance and Research Applications

While (Benzofuran-2-yl)methanethiol itself has not been extensively studied, the biological activities of numerous other 2-substituted benzofuran derivatives provide a strong rationale for

its investigation.[9]

- **Anticancer Activity:** Many benzofuran derivatives have demonstrated significant potential as anticancer agents.[1][3] They can act through various mechanisms, including the inhibition of kinases and other enzymes crucial for cancer cell proliferation.
- **Antimicrobial and Antifungal Activity:** The benzofuran scaffold is present in compounds with potent antibacterial and antifungal properties.[1][2] The introduction of a sulfur-containing moiety could enhance these activities.
- **Anti-inflammatory and Antioxidant Properties:** Several natural and synthetic benzofurans exhibit anti-inflammatory and antioxidant effects, suggesting their potential in treating related disorders.[10]
- **Neuroprotective Agents:** Recent studies have highlighted the potential of 2-arylbenzofuran derivatives as agents against Alzheimer's disease, acting as cholinesterase and BACE1 inhibitors.[11]

The logical workflow for investigating a novel compound like (Benzofuran-2-yl)methanethiol in a drug discovery context is outlined below.



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Caption: Drug discovery workflow for novel benzofuran derivatives.

Conclusion

(Benzofuran-2-yl)methanethiol represents an unexplored derivative of the pharmacologically important benzofuran family. This guide provides the foundational chemical information required for its synthesis and purification. The absence of a CAS number underscores the novelty of this compound. Given the broad spectrum of biological activities associated with the benzofuran scaffold, this molecule presents a valuable target for researchers in drug discovery.

and medicinal chemistry, warranting further investigation into its potential therapeutic applications.

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